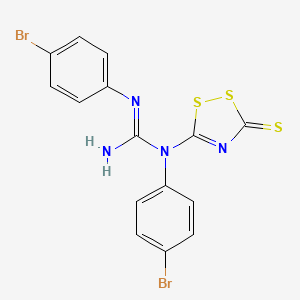

N',N'-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine

Description

N',N'-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine (CAS 151220-60-9) is a guanidine derivative featuring two 4-bromophenyl groups and a 1,2,4-dithiazole-3-thione moiety. This compound is structurally characterized by its electron-withdrawing bromine substituents and sulfur-rich heterocyclic ring, which influence its physicochemical properties and biological activity. Its molecular formula is C₁₅H₁₀Br₂N₄S₃, with a molecular weight of 525.30 g/mol .

Properties

CAS No. |

151220-60-9 |

|---|---|

Molecular Formula |

C15H10Br2N4S3 |

Molecular Weight |

502.3 g/mol |

IUPAC Name |

1,2-bis(4-bromophenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |

InChI |

InChI=1S/C15H10Br2N4S3/c16-9-1-5-11(6-2-9)19-13(18)21(14-20-15(22)24-23-14)12-7-3-10(17)4-8-12/h1-8H,(H2,18,19) |

InChI Key |

QGBAIRDRCHHLKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)Br)C3=NC(=S)SS3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves multi-step organic reactions. One possible route could involve the reaction of 4-bromophenyl isothiocyanate with a suitable guanidine derivative under controlled conditions. The reaction might require specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiols or amines.

Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a range of substituted guanidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazolyl group could play a role in binding to specific sites, while the bromophenyl groups might enhance its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Guanidine Derivatives

Aryl Group Modifications

- N,N′-Diphenyl Analog (CAS 75350-99-1): Replacing the 4-bromophenyl groups with phenyl groups reduces molecular weight (C₁₅H₁₂N₄S₃, 348.47 g/mol) and lipophilicity.

N,N-Bis(4-fluorophenyl) Derivative :

Substituting bromine with fluorine retains halogen presence but reduces steric bulk and polarizability. In maleimide analogs, halogen size (F, Cl, Br, I) showed minimal impact on enzyme inhibition (IC₅₀ ~4–7 μM), suggesting bromine’s role may be context-dependent .

Activity Profile

Analgesic Activity :

N,N-Bis(4-fluorophenyl) and N,N-di-naphthalen-1-yl analogs exhibited analgesic effects in tail-flick tests, likely mediated by CNS modulation. Bromophenyl groups may enhance blood-brain barrier penetration due to higher lipophilicity .- Antimicrobial Activity: Dithiazole-containing guanidines generally show moderate antibacterial and antifungal activity.

Heterocyclic Core Modifications

Dithiazole vs. Oxadiazole/Triazine Derivatives

1,2,4-Oxadiazole Derivatives :

Compounds like N¹,N⁵-bis{[4-(5-oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide (7) exhibit distinct electronic profiles due to oxygen substitution, reducing redox activity compared to sulfur-rich dithiazoles .

Crystallographic Data

- N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea: This urea derivative (C₁₅H₁₄Br₂N₂O) crystallizes in a monoclinic P2₁/n system, suggesting bromophenyl groups favor planar packing via halogen bonds. Similar trends may apply to the target compound .

Toxicity and Handling

- Bromine’s higher atomic weight may exacerbate toxicity compared to lighter halogens .

Therapeutic Potential

- The dithiazole-thione moiety in the target compound could enhance metal chelation or redox modulation, differentiating it from non-sulfur analogs in cardiovascular or neurodegenerative research .

Biological Activity

N',N'-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology and biochemistry.

The compound has the following molecular characteristics:

- Molecular Formula : C15H10Br2N4S3

- Molecular Weight : 482.36 g/mol

- CAS Number : 151220-60-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits properties that may influence enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. The thioxo-dithiazole moiety has been linked to cytotoxic effects in certain cancer cell lines.

- Anti-inflammatory Effects : The guanidine structure is known for its ability to modulate inflammatory responses. In vitro studies indicate that this compound may downregulate pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of the compound on breast cancer cells (MCF-7), it was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.